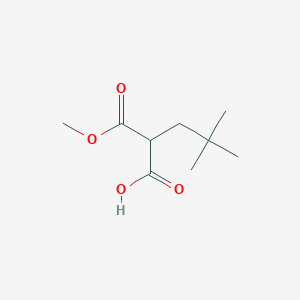

tert-Butyl (4-fluoro-3-formylphenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

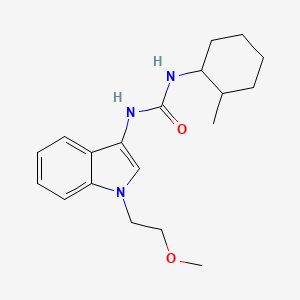

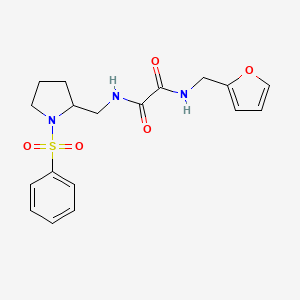

Tert-Butyl (4-fluoro-3-formylphenyl)carbamate, also known as tert-butyl 4-fluoro-3-formylphenylcarbamate, is an organic compound belonging to the family of carbamates. It is a colorless liquid with a melting point of -51°C and a boiling point of 111°C. It has a molecular formula of C10H13FO2 and a molecular weight of 190.2 g/mol. It has been used in a variety of scientific and industrial applications due to its unique properties.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Tert-Butyl (4-fluoro-3-formylphenyl)carbamate serves as a precursor or intermediate in the synthesis of various compounds with potential biological activities. For instance, a study detailed the synthesis of tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate in the production of biologically active compounds like osimertinib (AZD9291), highlighting the compound's significance in medicinal chemistry. This synthesis involved acylation, nucleophilic substitution, and reduction steps, achieving an 81% total yield, demonstrating efficient synthesis methodologies for complex organic compounds (Bingbing Zhao et al., 2017).

Role in Organic Synthesis

The compound also plays a crucial role in organic synthesis, serving as a versatile intermediate or reagent. Research has explored its applications in protecting groups for carboxylic acids in fluorous synthesis, where fluorous derivatives of tert-butyl alcohol, including tert-Butyl (4-fluoro-3-formylphenyl)carbamate analogues, were prepared and evaluated. These compounds efficiently protected and immobilized medium-sized nonpolar carboxylic acids in a fluorous phase, showcasing their utility in selective synthesis processes (J. Pardo et al., 2001).

Deprotection Studies

Further, aqueous phosphoric acid has been identified as a mild and environmentally benign reagent for the deprotection of tert-butyl carbamates, including tert-Butyl (4-fluoro-3-formylphenyl)carbamate. This method offers good selectivity and high yields under mild conditions, preserving the stereochemical integrity of the substrates. The convenience and efficiency of this approach make it valuable for the deprotection of sensitive functional groups in complex organic molecules (Bryan Li et al., 2006).

Mécanisme D'action

Target of Action

The primary targets of tert-Butyl (4-fluoro-3-formylphenyl)carbamate are currently unknown. This compound is a building block in biochemical research , suggesting it may be used to synthesize more complex molecules that interact with specific biological targets.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of tert-Butyl (4-fluoro-3-formylphenyl)carbamate Its molecular weight (23924 g/mol) suggests it could be absorbed and distributed in the body. Its stability under normal temperatures might also influence its bioavailability.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of tert-Butyl (4-fluoro-3-formylphenyl)carbamate . For instance, it is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that it may degrade at higher temperatures or in the presence of reactive gases.

Propriétés

IUPAC Name |

tert-butyl N-(4-fluoro-3-formylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-9-4-5-10(13)8(6-9)7-15/h4-7H,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTVSVZTNJFEKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590724.png)

![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2590725.png)

![4-cyano-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2590729.png)

![3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2590740.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2590741.png)